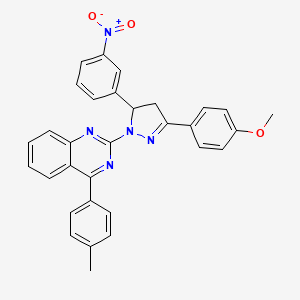

![molecular formula C25H20ClF4N3O2S B2883603 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine CAS No. 439094-05-0](/img/structure/B2883603.png)

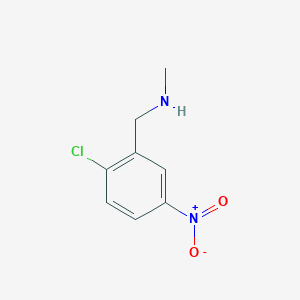

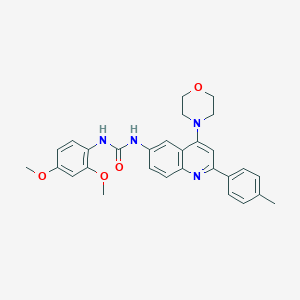

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine” is a chemical compound with a complex structure . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The buyer assumes responsibility to confirm the product’s identity and/or purity .

科学的研究の応用

Synthesis and Chemical Transformations

Researchers have developed numerous synthetic routes and methodologies to create quinazolinone derivatives and other closely related compounds. For instance, the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones through intramolecular electrophilic cyclization showcases the versatility of such compounds in organic synthesis. This process involves reactions with halogens, chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride, illustrating the complex chemical transformations these molecules can undergo (Kut, Onysko, & Lendel, 2020). Similarly, the synthesis of 2-chloro-4-methylquinolines with sulfur nucleophiles and subsequent reactions highlight the pivotal role of sulfur in enhancing the biological activity and chemical properties of these molecules (Aleksanyan & Hambardzumyan, 2014).

Biological Activities

Quinazolinone derivatives and related compounds exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. For example, certain sulfur-containing quinazolinone derivatives have been identified for their potential in antitumor and antimicrobial therapies, underscoring the significant interest in these compounds for drug development (Nguyen et al., 2020). Additionally, the exploration of substituted benzoquinazolinones for cytotoxicity against cancer cell lines demonstrates the ongoing research into their applicability in cancer treatment (Nowak et al., 2015).

Methodological Development

The advancement in methodological approaches for synthesizing these compounds is also noteworthy. For example, the one-pot synthesis of fluorinated heterocyclic compounds via microwave irradiation presents a rapid and efficient method for producing complex molecules, potentially useful in various scientific applications (Loghmani-Khouzani, Sadeghi, & Ranjbar‐Karimi, 2005). This innovative approach signifies the evolution of synthetic strategies to accommodate the growing demand for sophisticated molecules in research.

特性

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClF4N3O2S/c1-34-21-10-16-20(11-22(21)35-2)32-24(36-13-17-18(26)7-4-8-19(17)27)33(23(16)31)12-14-5-3-6-15(9-14)25(28,29)30/h3-11,31H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHXOXKOJMLYSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4=CC(=CC=C4)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClF4N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

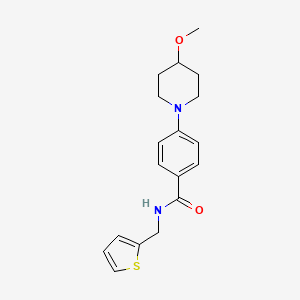

![4-(7-Methoxy-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2883529.png)

![tert-butyl N-({4-[2-(prop-2-enamido)ethoxy]oxan-4-yl}methyl)carbamate](/img/structure/B2883534.png)

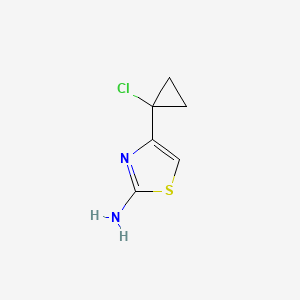

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2883535.png)

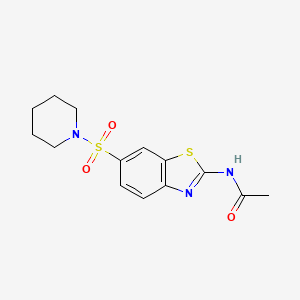

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2883537.png)

![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B2883542.png)